Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Beschreibung
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1936073-84-5) is a heterocyclic compound with a fused pyrrolo-pyrimidine core and an ethyl ester functional group at position 5. Its molecular formula is C₉H₉N₃O₂, and it has a molecular weight of 191.19 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-11-8-6(7)3-10-5-12-8/h3-5H,2H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUTGBUYRLLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-carboxylat umfasst in der Regel die folgenden Schritte:
Herstellung von Ethyl-2-cyano-4,4-dimethoxybutanoat: Dies wird durch Kupplung von Ethyl-2-cyanoacetat mit 2-Brom-1,1-dimethoxyethan erreicht.
Bildung von 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: Dieser Zwischenstoff wird durch Zugabe von Formamidin zu Ethyl-2-cyano-4,4-dimethoxybutanoat hergestellt.
Cyclisierung zu 7H-pyrrolo[2,3-d]pyrimidin-4-ol: Der Zwischenstoff wird dann cyclisiert, um den Pyrrolopyrimidinkern zu bilden.
Veresterung: Schließlich wird die Verbindung verestert, um Ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-carboxylat zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-carboxylat sind nicht umfassend dokumentiert. Die Synthese erfolgt im Allgemeinen nach den gleichen Schritten wie die Laborpräparation, mit Optimierungen für die Skalierung, Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine core supports substitution at reactive positions such as C-4 and C-5. While the parent compound lacks a leaving group at C-4, halogenation (e.g., iodination) at C-5 enables subsequent cross-coupling reactions:
Iodination at C-5
-
Reagents : -Iodosuccinimide (NIS)
-
Conditions : Room temperature, dimethylformamide (DMF)
-
Product : 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .
This iodinated derivative serves as a precursor for Suzuki-Miyaura coupling (see Section 2).
Suzuki-Miyaura Coupling
The C-5 position undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids:
-
Reagents : Pd(PPh), NaCO, boronic acid
-
Conditions : 100°C, aqueous ethanol
| Example Reaction | Boronic Acid Used | Product Application |
|---|---|---|
| Coupling with phenylboronic acid | PhB(OH) | Kinase inhibitor intermediates |
N-7 Alkylation
The N-7 hydrogen is susceptible to alkylation under basic conditions:
-
Reagents : Alkyl bromides (e.g., benzyl bromide), KCO
-
Conditions : 75°C, DMF
Mechanistic Insight :
The reaction proceeds via deprotonation at N-7, followed by nucleophilic attack on the alkyl halide.
Ester Functionalization
The ethyl ester group undergoes hydrolysis and derivatization:
Hydrolysis to Carboxylic Acid
-
Reagents : NaOH, HO/EtOH
-
Conditions : Reflux
Conversion to Hydrazides
-
Reagents : Hydrazine hydrate (80%)
-
Conditions : Ethanol, reflux
-
Product : Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide .
-
Application : Intermediate for synthesizing hydrazone derivatives targeting kinase receptors.
-
Cyclization Reactions
The core structure participates in cyclization to form fused polycyclic systems. For example:
-
Reagents : Amidines or thioureas
-
Conditions : 120°C, acetic acid
Electrophilic Substitution
Electron-rich positions on the pyrrolo[2,3-d]pyrimidine ring (e.g., C-6) may undergo:
-
Nitration : HNO/HSO
-
Sulfonation : SO/HSO
Note*: Specific data for these reactions requires further experimental validation.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen. Die Verbindung bindet an das aktive Zentrum der Kinase, hemmt ihre Aktivität und blockiert so die Signalwege, die die Zellproliferation und das Überleben fördern. Dieser Mechanismus ist besonders relevant im Zusammenhang mit der Krebstherapie, da die Hemmung von Kinasen zur Induktion von Apoptose in Krebszellen führen kann.
Wirkmechanismus
The mechanism of action of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can lead to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Substituted Chloro Derivatives
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 144927-57-1) is a closely related derivative where a chlorine atom replaces the hydrogen at position 4. This modification increases the molecular weight to 225.63 g/mol (C₉H₈ClN₃O₂) . The chlorine atom enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. For example, it serves as a precursor in synthesizing PI3K-α inhibitors when reacted with piperazine .
Aryl-Substituted Derivatives
Ethyl 4-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1443235-74-2) incorporates a methoxypyridinyl group at position 4. Its molecular formula is C₁₅H₁₄N₄O₃ , with a molecular weight of 298.30 g/mol . The methoxy group improves solubility and may enhance binding affinity to biological targets through hydrogen bonding.
Nucleoside Analogs
Replacement of the ethyl ester with a ribose moiety yields nucleoside analogs like 4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine. These compounds inhibit hepatitis C virus (HCV) RNA replication by mimicking natural nucleosides, with improved enzymatic stability and oral bioavailability compared to unmodified analogs .
Hydroxy and Methyl Derivatives
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1269117-94-3) features hydroxy and methyl substituents. Its molecular formula is C₁₁H₁₂ClN₃O₃ , and the hydroxy group increases hydrophilicity, balancing the lipophilicity imparted by methyl groups .
Key Structural and Functional Differences
- Reactivity : Chloro derivatives (e.g., CAS 144927-57-1) exhibit higher reactivity in substitution reactions due to the electron-withdrawing chlorine atom .
- Solubility : Methoxy- or hydroxy-substituted derivatives (e.g., CAS 1443235-74-2) show enhanced aqueous solubility compared to the parent compound .
- Biological Activity: Nucleoside analogs (e.g., 4-amino-pyrrolo[2,3-d]pyrimidine ribonucleosides) demonstrate antiviral efficacy by targeting viral RNA replication .
Biologische Aktivität
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine scaffold, which has been shown to exhibit various biological activities. The compound can be synthesized through multiple pathways, including nucleophilic aromatic substitution and Suzuki coupling reactions, which facilitate the introduction of different functional groups to optimize its biological efficacy .
The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases and enzymes. Notably, it has been investigated for its inhibitory effects on:
- PfCDPK4 : This calcium-dependent protein kinase from Plasmodium falciparum has been a target for antimalarial drug development. Ethyl derivatives have shown promising inhibitory activity with IC50 values ranging from 0.210 to 0.589 µM .
- RET Kinase : In studies involving RET-wild type and mutant forms (e.g., RET V804M), derivatives of the compound exhibited significant inhibition, suggesting potential applications in treating RET-driven cancers .
Biological Activity and Efficacy
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold demonstrated IC50 values ranging from 29 to 59 µM against different cancer cell lines, with some derivatives showing comparable activity to established kinase inhibitors like sunitinib .
- Enzymatic Assays : In vitro assays revealed that certain derivatives effectively inhibited phosphorylation of peptide substrates in kinase assays, indicating their potential as therapeutic agents .
Structure-Activity Relationships (SAR)
The SAR studies have provided insights into how modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance biological activity:
- Substituent Effects : The introduction of electron-donating or withdrawing groups at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influences potency. For example, hydrophobic groups were found to enhance binding affinity in certain contexts while being less favorable in others .
- Binding Interactions : Molecular docking studies have illustrated that the nitrogen atoms in the pyrrole ring can form hydrogen bonds with key residues in target enzymes, stabilizing binding interactions that are crucial for inhibitory activity .
Case Studies
- Anticancer Activity : A study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives showed that compound 5k exhibited significant inhibition against EGFR and CDK2 enzymes with IC50 values as low as 40 nM. Mechanistic studies indicated that it induced apoptosis in HepG2 cells by modulating pro-apoptotic proteins .
- Inhibition of COX-2 : Another study reported that certain pyrimidine derivatives showed potent anti-inflammatory activity by inhibiting COX-2 with IC50 values comparable to celecoxib (0.04 μmol), highlighting their therapeutic potential beyond oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, and what intermediates are critical?
- Methodology: The synthesis typically involves multi-step reactions. For analogous pyrrolo[2,3-d]pyrimidine derivatives, key steps include:
- Cyanoacetate coupling : Ethyl 2-cyanoacetate reacts with halogenated dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate.
- Cyclization : Formamidine addition generates pyrimidin-4-ol derivatives, followed by cyclization to the pyrrolo-pyrimidine core.
- Functionalization : Chlorination or carboxylation at specific positions using POCl₃ or ethyl chloroformate.
- Industrial-scale methods employ continuous flow reactors for reproducibility and yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology:
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, particularly for distinguishing between 5- and 7-substituted isomers.
- IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (EI/ESI) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves ambiguous stereochemistry, as demonstrated for structurally related thiazolo-pyrimidine derivatives .
Q. How does the ethyl ester group influence the compound’s reactivity in nucleophilic substitutions?
- Methodology: The electron-withdrawing ester group at position 5 activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., with amines or thiols). Comparative studies on 4-chloro-5-ethyl derivatives show enhanced reactivity at the 4-position due to electronic effects, enabling selective functionalization for kinase inhibitor synthesis .
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step of pyrrolo[2,3-d]pyrimidine synthesis?
- Methodology:
- Solvent optimization : Replacing polar aprotic solvents (DMF) with acetic acid/acetic anhydride mixtures improves cyclization efficiency by stabilizing intermediates .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating reduce reaction times and side-product formation.
- Temperature control : Gradual heating (80–100°C) minimizes decomposition, as observed in analogous pyrimidine syntheses .
Q. How can contradictory kinase inhibition data across studies be reconciled?
- Methodology: Discrepancies in IC₅₀ values often arise from:
- Assay conditions : ATP concentration variations (e.g., 1 μM vs. 100 μM) alter competitive inhibition kinetics.
- Protein isoform specificity : For example, 4-chloro-5-ethyl derivatives show higher selectivity for EGFR over VEGFR2 due to steric clashes in the ATP-binding pocket .
- Cellular vs. enzymatic assays : Off-target effects in cell-based assays may skew results; orthogonal validation (e.g., CRISPR knockouts) is recommended.
Q. What computational tools predict viable synthetic pathways for novel derivatives?
- Methodology:
- Retrosynthesis software : Tools leveraging the Pistachio and Reaxys databases propose routes based on known reactions (e.g., Suzuki coupling for aryl substitutions) .
- DFT calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs) of the pyrrolo-pyrimidine core.
- Machine learning : Models trained on reaction outcomes prioritize high-yield pathways for halogenation or carboxylation .
Q. How does the compound’s solubility profile impact in vitro biological assays?
- Methodology:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug approaches : Hydrolysis of the ethyl ester to the carboxylic acid improves aqueous solubility, as demonstrated in kinase inhibitor SAR studies .
- Nanoparticle encapsulation : Enhances bioavailability for cell-based studies, particularly for hydrophobic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
